Unique Biomarker for Forensic and Doping-Control Source Attribution vs. Meprobamate
Hydroxy carisoprodol is detectable in equine urine and serum exclusively after administration of carisoprodol, whereas it is completely absent following administration of meprobamate alone. This qualitative presence/absence distinction allows regulatory laboratories to unequivocally attribute a positive finding to the more stringently controlled carisoprodol (Class 4 violation) rather than meprobamate (Class 2 violation) [1]. In the validated LC‑MS/MS method, hydroxy carisoprodol was monitored alongside carisoprodol and meprobamate using electrospray ionization and multiple reaction monitoring, and its detection in urine and/or intact carisoprodol in serum provided the sole analytical criterion for differentiating the two drug sources [1].
| Evidence Dimension | Metabolite presence after drug administration (qualitative binary marker) |
|---|---|
| Target Compound Data | Detected in equine urine/serum after carisoprodol administration |
| Comparator Or Baseline | Meprobamate administration: not detected |
| Quantified Difference | Presence vs. absence (qualitative, 100% selectivity for carisoprodol source) |
| Conditions | Solid-phase extraction followed by LC‑MS/MS (ESI, MRM) in equine urine and serum; validated for sensitivity, selectivity, accuracy, precision, and ruggedness |
Why This Matters
Only hydroxy carisoprodol can serve as a legally defensible biomarker to distinguish carisoprodol ingestion from meprobamate ingestion, a requirement in forensic and anti‑doping contexts where the two substances carry different penal codes.
- [1] W. Skinner, D. McKemie, S. Stanley. Quantitative Determination of Carisoprodol and its Metabolites in Equine Urine and Serum by Liquid Chromatography–Tandem Mass Spectrometry. Chromatographia 2004, 59 (Suppl), S61–S67. DOI: 10.1365/s10337-004-0244-6. View Source
